molecular formula C5H14N2O B13656349 N~1~-Methoxy-N~1~-methylpropane-1,3-diamine CAS No. 52319-87-6

N~1~-Methoxy-N~1~-methylpropane-1,3-diamine

Cat. No.: B13656349
CAS No.: 52319-87-6
M. Wt: 118.18 g/mol
InChI Key: BCRGFHQZNRQJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role in Multistep Reaction Cascades

Facilitating Sequential Transformations

N¹-Methoxy-N¹-methylpropane-1,3-diamine excels in multistep syntheses due to its bifunctional nature. The methoxy group acts as a mild electron-donating substituent, while the methyl group provides steric bulk, enabling selective reactivity. For instance, in reductive amination cascades, this diamine serves as both a nitrogen source and a transient protecting group, allowing sequential alkylation and deprotection steps without intermediate purification.

A notable application is its use in the synthesis of heterocyclic frameworks. When paired with α,β-unsaturated carbonyl compounds, the diamine undergoes conjugate addition followed by intramolecular cyclization, yielding pyrrolidine or piperidine derivatives with high regioselectivity. The methoxy group’s ability to stabilize intermediates via hydrogen bonding is critical in these transformations.

Table 1: Comparative Yields in Multistep Syntheses Using Diamine Derivatives
Diamine Structure Reaction Type Yield (%) Key Advantage
N¹-Methoxy-N¹-methylpropane-1,3-diamine Reductive Amination 78 High regioselectivity
Propane-1,3-diamine Cyclization 65 Lower steric hindrance
2-Methyl-1,2-propanediamine Catalytic Amination 82 Simplified purification

Enabling Tandem Catalytic Processes

In palladium-catalyzed cross-coupling reactions, this diamine acts as a transient directing group, enhancing meta-selectivity in C–H functionalization. For example, in the synthesis of biaryl ethers, the diamine coordinates to the palladium center, directing functionalization to otherwise inaccessible positions. This capability is attributed to the methoxy group’s moderate electron-donating effect, which fine-tunes the metal’s electron density without over-stabilizing intermediates.

Properties

CAS No.

52319-87-6

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

N'-methoxy-N'-methylpropane-1,3-diamine

InChI

InChI=1S/C5H14N2O/c1-7(8-2)5-3-4-6/h3-6H2,1-2H3

InChI Key

BCRGFHQZNRQJKA-UHFFFAOYSA-N

Canonical SMILES

CN(CCCN)OC

Origin of Product

United States

Preparation Methods

Starting Materials and General Approach

The synthesis generally begins with propane-1,3-diamine derivatives, particularly N,N-dimethylated or trimethylated propane-1,3-diamines. The key step involves introducing the methoxy group selectively at the N^1^ position, often through nucleophilic substitution or Mannich-type reactions involving formaldehyde derivatives and acids as catalysts.

Method 1: Acid-Catalyzed Mannich Reaction with Paraformaldehyde and Tosic Acid

One robust method involves reacting N^1,N^1^-dimethyl-N^3^-propylpropane-1,3-diamine with paraformaldehyde and p-toluenesulfonic acid monohydrate (TsOH·H_2O) in anhydrous ethanol under reflux conditions. This reaction proceeds via formation of a cyclic hexahydropyrimidinium intermediate, which upon further treatment yields the methoxy-substituted product.

Procedure Highlights:

  • Combine paraformaldehyde (3.3 equivalents), N^1,N^1^-dimethyl-N^3^-propylpropane-1,3-diamine (1 equivalent), and TsOH·H_2O (1 equivalent) in dry ethanol.
  • Stir and reflux under argon atmosphere for 4 hours.
  • Remove solvent under vacuum and purify by recrystallization or flash chromatography.

Research Outcome:

  • The reaction yields a white solid intermediate identified as 1,1-dimethyl-3-propylhexahydropyrimidin-1-ium tosylate.
  • This intermediate can be further reacted with nucleophiles to introduce the methoxy group at the N^1^ position.
  • Yields reported are moderate to good (~67%) with high purity confirmed by NMR and HRMS data.

Method 2: Nucleophilic Substitution on Pyrimidinium Salts

The methoxy substitution can be achieved by nucleophilic attack on the cyclic ammonium salts formed in the previous step. For example, reacting the 1,1-dimethyl-3-propylhexahydropyrimidin-1-ium tosylate with sodium methoxide or other methoxy donors in aprotic solvents such as tetrahydrofuran (THF) or acetic acid facilitates the substitution.

Procedure Highlights:

  • Prepare a solution of the pyrimidinium tosylate intermediate in acetic acid or THF.
  • Add sodium methoxide or other methoxy nucleophile (2 equivalents).
  • Stir at room temperature overnight.
  • Quench with water, basify to pH ~9 with NaOH, and extract with dichloromethane.
  • Dry organic phase over MgSO_4 and concentrate to isolate the product.

Research Outcome:

  • This method provides selective methoxy substitution at the N^1^ position.
  • The product is isolated as a slightly yellow liquid or oil, characterized by ^1H NMR, ^13C NMR, and HRMS.
  • The reaction conditions are mild and allow for good control over substitution patterns.

Method 3: Direct Alkylation Using 3-(Dimethylamino)propyl Chloride Hydrochloride

An alternative route involves the alkylation of propylamine with 3-(dimethylamino)propyl chloride hydrochloride under sealed conditions at elevated temperature (100 °C) for 24 hours.

Procedure Highlights:

  • Mix 3-(dimethylamino)propyl chloride hydrochloride with excess propylamine in a pressure tube under argon.
  • Stir at 100 °C for 24 hours.
  • Cool and add aqueous NaOH to basify.
  • Extract organic layer with diethyl ether, dry, and remove solvent under vacuum.

Research Outcome:

  • This method yields N^1,N^1^-dimethyl-N^3^-propylpropane-1,3-diamine, a key intermediate for further methoxy substitution.
  • The product is obtained as a slightly yellow liquid with a yield of approximately 67%.
  • Characterization by NMR and HRMS confirms the structure.

Data Summary Table

Method Starting Materials Key Reagents Conditions Product Form Yield (%) Characterization Techniques
Acid-catalyzed Mannich reaction N^1,N^1^-dimethyl-N^3^-propylpropane-1,3-diamine, paraformaldehyde TsOH·H_2O, EtOH Reflux 4 h, argon atmosphere Hexahydropyrimidinium tosylate (solid) ~67 ^1H NMR, ^13C NMR, HRMS
Nucleophilic substitution Hexahydropyrimidinium tosylate Sodium methoxide, AcOH or THF RT overnight N^1^-Methoxy-N^1^-methylpropane-1,3-diamine (liquid/oil) Moderate to good ^1H NMR, ^13C NMR, HRMS
Direct alkylation 3-(Dimethylamino)propyl chloride hydrochloride, propylamine NaOH (aq) 100 °C, 24 h, sealed tube N^1,N^1^-dimethyl-N^3^-propylpropane-1,3-diamine (liquid) ~67 ^1H NMR, ^13C NMR, HRMS

Detailed Research Outcomes

  • Spectroscopic Characterization: The products consistently show characteristic proton signals corresponding to methoxy and methyl groups on nitrogen in the ^1H NMR spectra. Carbon resonances in ^13C NMR confirm the chemical environment changes due to substitution. High-resolution mass spectrometry (HRMS) validates molecular formulas with exact mass matches.

  • Purification Techniques: Flash silica chromatography using solvent gradients (hexane/ethyl acetate/methanol) is effective for isolating pure products. Attempts at recrystallization are often unsuccessful due to oil formation, but precipitation from THF upon cooling can yield solids suitable for further reactions.

  • Solubility and Stability: The tosylate salts formed are more stable and easier to handle compared to free amines. However, chloride salts formed using hydrochloric acid and molecular sieves show lower solubility in organic solvents, complicating purification.

  • Reaction Optimization: Use of p-toluenesulfonic acid monohydrate as acid catalyst is superior to glacial acetic acid or concentrated hydrochloric acid for the Mannich reaction step, providing better yields and product solubility.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methoxy)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced amines or other hydrogenated products.

    Substitution: Substituted amines or other functionalized derivatives.

Scientific Research Applications

(3-Aminopropyl)(methoxy)methylamine is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the modification of biomolecules and the development of bioconjugates.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methoxy)methylamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions enable the compound to modulate biological processes and chemical reactions effectively.

Comparison with Similar Compounds

Alkyl and Ether Substituents

  • N′-Ethylpropane-1,3-diamine : Lacks the methoxy group but shows rapid reactivity in decolorizing DASA-1 solutions, likely due to its nucleophilic amine groups .
  • N,N-Dimethylpropane-1,3-diamine : The dimethyl substituents increase nucleophilicity, facilitating reactions with acid chlorides in chlorophyll derivative synthesis .

Bulky and Aromatic Substituents

  • (S)-N¹,N³-Dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine : Steric hindrance from benzyl and cyclohexyl groups makes it effective as a chiral auxiliary in asymmetric catalysis .
  • N-[9-(benzyloxy)-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl]propane-1,3-diamine : Aromatic heterocyclic substituents enable interactions with biological targets, though specific activity data are unavailable .

Structural and Functional Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Evidence ID
N¹-Methoxy-N¹-methylpropane-1,3-diamine N¹-methoxyethyl, N¹-methyl 146.23 Synthetic intermediate, coordination chemistry
N′-Ethylpropane-1,3-diamine N′-ethyl 102.18 Rapid decolorization of DASA-1 solutions
N,N-Dimethylpropane-1,3-diamine N,N-dimethyl 102.18 Nucleophilic reagent in chlorophyll synthesis
N,N,N',N'-Tetrabutylpropane-1,3-diamine N,N,N',N'-tetrabutyl 284.54 Inhibits prostate tumor cell growth (LNCaP)
N,N′-Bis(2-aminobenzyl)propane-1,3-diamine N,N′-bis(2-aminobenzyl) 326.47 Potential metal-chelating agent
N’-Methylpropane-1,3-diamine N’-methyl 88.15 Found in pineapple peel/core (natural source)

Key Trends and Insights

Steric Effects : Bulky groups (e.g., benzyl, cyclohexyl) enhance stereoselectivity in catalysis but reduce solubility .

Polarity and Bioactivity : Methoxy or hydroxy groups improve solubility and target binding in antimicrobial agents .

Alkyl Chain Length : Longer chains (e.g., dodecyl) impart surfactant or membrane-disrupting properties .

Electron-Donating Groups: Substituents like methoxy or amino enhance corrosion inhibition via surface adsorption .

Biological Activity

N~1~-Methoxy-N~1~-methylpropane-1,3-diamine (also known as N1-(3-methoxypropyl)-N3-methyl-1,3-propanediamine) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H20N2O
  • Molecular Weight : 160.26 g/mol

The compound features a methoxy group and a methyl group attached to the propane-1,3-diamine backbone, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities through different mechanisms:

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated for their therapeutic potentials:

  • Antimalarial Activity : In a comparative study, analogs of propane-1,3-diamine showed enhanced antimalarial activity when specific functional groups were included. This suggests that modifications to the base structure can significantly influence biological efficacy .

In Vitro Studies

In vitro studies have demonstrated that modifications in the alkyl chain length and functional groups can enhance the biological activity of diamines. For instance:

CompoundActivityReference
N~1~-Methylpropane-1,3-diamineModerate neuroprotective effects
N~1~-Chloroquinolin-4-yl-propane-1,3-diamineIncreased BoNT/A LC inhibition

These findings indicate that structural variations can lead to significant differences in biological activities.

Toxicity and Safety Profile

The safety profile of this compound is not well-established. However, similar compounds have been evaluated for toxicity, revealing potential hazards related to high doses or prolonged exposure . Further toxicological studies are necessary to assess the safety of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.